molecular formula C21H20N4O2S B2772312 1-(1,3-benzothiazol-2-yl)-N-(2-methoxyphenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1013804-45-9

1-(1,3-benzothiazol-2-yl)-N-(2-methoxyphenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B2772312
CAS No.: 1013804-45-9
M. Wt: 392.48
InChI Key: KMMUFEHPQSRLOR-UHFFFAOYSA-N
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Description

1-(1,3-benzothiazol-2-yl)-N-(2-methoxyphenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a benzothiazole ring, a pyrazole ring, and a carboxamide group

Scientific Research Applications

1-(1,3-benzothiazol-2-yl)-N-(2-methoxyphenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzothiazol-2-yl)-N-(2-methoxyphenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to achieve the desired product at a larger scale .

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzothiazol-2-yl)-N-(2-methoxyphenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds .

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)-N-(2-methoxyphenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide
  • 1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(2-chlorophenyl)-1H-pyrazole-3-carboxamide

Uniqueness

1-(1,3-benzothiazol-2-yl)-N-(2-methoxyphenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or material with specific properties .

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-N-(2-methoxyphenyl)-5-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c1-13(2)17-12-16(20(26)22-14-8-4-6-10-18(14)27-3)24-25(17)21-23-15-9-5-7-11-19(15)28-21/h4-13H,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMUFEHPQSRLOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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